
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as 3-aminomethylpyridine-4-carboxamide (3-AP), is a small molecule inhibitor that has been studied for its potential in cancer treatment. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have promising anti-tumor activity.
Mécanisme D'action
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide inhibits the activity of ribonucleotide reductase by binding to the enzyme's active site. This binding prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis. As a result, cancer cells are unable to replicate and ultimately undergo cell death.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to have selective toxicity towards cancer cells. This is due to the fact that cancer cells have a higher demand for DNA synthesis than normal cells. In addition, the inhibition of ribonucleotide reductase by N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to lead to an increase in reactive oxygen species, which can further contribute to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in lab experiments is its selectivity towards cancer cells. This allows for the testing of potential cancer treatments without harming normal cells. However, one limitation is that the compound has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is the development of more stable derivatives of the compound that can be used in experiments. Another direction is the investigation of the compound's potential in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of the compound's potential in treating other diseases, such as viral infections, is an area of interest.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of N-(pyridin-3-ylmethyl)pyridine-4-carboxamidelpyridine with nicotinic acid. The reaction takes place in the presence of a dehydrating agent, such as thionyl chloride, in anhydrous conditions. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis in cancer cells. This inhibition leads to a decrease in the production of DNA and ultimately results in cell death.
Propriétés
Nom du produit |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-8H,9H2,(H,15,16) |
Clé InChI |
IIOLNKINKHHKBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
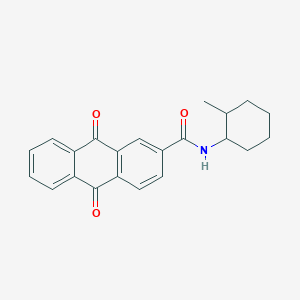
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
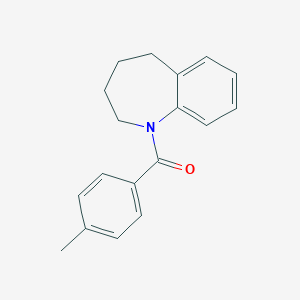
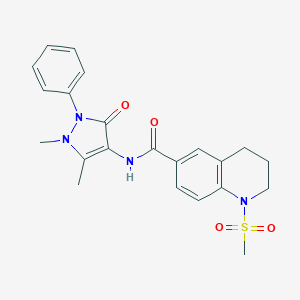


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
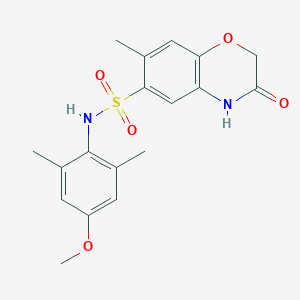
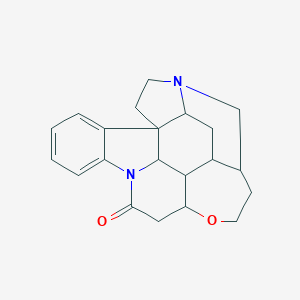

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)